molecular formula C20H21N3O3S B5471725 1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-furylmethyl)piperazine

1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-furylmethyl)piperazine

Cat. No.: B5471725
M. Wt: 383.5 g/mol
InChI Key: NBWFLEIPVQIIRH-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components common in organic chemistry . The 1,3-benzodioxol-5-yl moiety is a common feature in many organic compounds and is part of the structure of several pharmaceuticals . The thiazol-4-yl group is a type of heterocycle that is found in many important drugs . Piperazine is a common structural motif in pharmaceuticals and other types of bioactive compounds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure. Common reactions might involve the amine group or could involve electrophilic aromatic substitution on the benzodioxole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by factors such as its functional groups and overall structure . Without specific information, I can’t provide a detailed analysis of the physical and chemical properties of this compound.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs work by binding to proteins in the body and altering their activity .

Safety and Hazards

The safety and hazards associated with a compound depend on factors such as its reactivity, toxicity, and potential for abuse . Without specific information, I can’t provide a detailed safety and hazard analysis for this compound.

Future Directions

The future directions for research on this compound would depend on its biological activity and potential uses. If it shows promise as a drug, for example, future research could involve further preclinical testing, followed by clinical trials .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-[[4-(furan-2-ylmethyl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-17(24-9-1)12-23-7-5-22(6-8-23)11-16-13-27-20(21-16)15-3-4-18-19(10-15)26-14-25-18/h1-4,9-10,13H,5-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWFLEIPVQIIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)CC3=CSC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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